1-Ethyl-4-(piperidin-4-ylmethyl)piperidine

Description

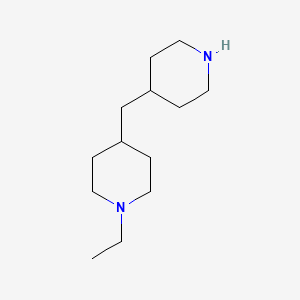

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-(piperidin-4-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-2-15-9-5-13(6-10-15)11-12-3-7-14-8-4-12/h12-14H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFLUCYXXVLGBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Characterization Techniques for 1 Ethyl 4 Piperidin 4 Ylmethyl Piperidine

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HETCOR) NMR experiments are utilized to assign all proton and carbon signals.

The piperidine (B6355638) rings typically adopt a stable chair conformation. The orientation of the substituents—whether axial or equatorial—can be determined through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments. For instance, a large coupling constant (typically > 7 Hz) between adjacent protons often indicates a trans-diaxial relationship. The conformational preferences of the molecule are influenced by the solvent environment, a phenomenon that can be investigated through NMR studies in various deuterated solvents. researchgate.net

Expected ¹H and ¹³C NMR Chemical Shifts: The expected chemical shifts are based on analogous N-alkylpiperidine and 4-substituted piperidine structures. researchgate.netresearchgate.netipb.pt The ethyl group on the nitrogen atom causes a downfield shift of the adjacent methylene (B1212753) carbons (C-2' and C-6'). researchgate.net

| Atom/Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Piperidine Ring 1 (N-Ethyl) | ||

| H-2', H-6' | ~2.8-3.0 | ~53-55 |

| H-3', H-5' | ~1.6-1.8 | ~26-28 |

| H-4' | ~1.4-1.6 | ~32-34 |

| Ethyl Group (-CH₂CH₃) | ~2.4 (q) | ~48-50 |

| Ethyl Group (-CH₂CH₃) | ~1.1 (t) | ~12-14 |

| Piperidine Ring 2 | ||

| H-2, H-6 | ~2.9-3.1 | ~51-53 |

| H-3, H-5 | ~1.7-1.9 | ~30-32 |

| H-4 | ~1.2-1.4 | ~35-37 |

| Methylene Bridge (-CH₂-) | ~1.5 (d) | ~38-40 |

Note: (q) = quartet, (t) = triplet, (d) = doublet. Shifts are referenced to TMS.

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and fragmentation pattern of a molecule, providing crucial information for structural confirmation. nih.govresearchgate.net For this compound (Chemical Formula: C₁₃H₂₆N₂; Molecular Weight: 210.36 g/mol ), electrospray ionization (ESI) would typically show a prominent protonated molecular ion [M+H]⁺ at an m/z of 211.37.

The fragmentation of piperidine derivatives is well-characterized and primarily involves α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. miamioh.edulibretexts.orgchemguide.co.uk The largest substituent attached to the nitrogen is preferentially lost as a radical. miamioh.edu

Key Fragmentation Pathways:

Loss of the ethyl group: α-cleavage at the N-ethylated piperidine ring can lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a significant fragment.

Ring Opening and Cleavage: The piperidine rings can undergo cleavage, leading to characteristic fragment ions.

Cleavage of the Methylene Bridge: The bond connecting the two piperidine rings can cleave, separating the two heterocyclic moieties.

Expected Mass Spectrometry Fragments:

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 211.37 | [C₁₃H₂₇N₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 182.33 | [C₁₁H₂₂N₂]⁺ | Loss of ethyl group (•C₂H₅) from [M+H]⁺ |

| 112.15 | [C₇H₁₆N]⁺ | N-ethylpiperidine fragment ion |

| 98.13 | [C₆H₁₂N]⁺ | Piperidin-4-ylmethyl cation |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound is expected to show characteristic peaks for aliphatic C-H and C-N bonds.

C-H stretching (sp³): Strong absorptions in the 2850-3000 cm⁻¹ region.

C-H bending: Absorptions around 1450 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl bending).

C-N stretching: Medium to weak absorptions in the 1000-1250 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light. Saturated aliphatic amines like this compound lack significant chromophores (i.e., conjugated π systems or double bonds). researchgate.net Therefore, the compound is not expected to exhibit strong absorbance in the standard UV-Vis range of 200-800 nm. hbku.edu.qaresearchgate.net This characteristic necessitates the use of alternative detection methods in techniques like HPLC.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities, starting materials, and by-products, thereby allowing for its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of pharmaceutical compounds. amazonaws.com Due to the lack of a UV chromophore in this compound, detection can be challenging. researchgate.net A common approach is to use a universal detector such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or mass spectrometry (LC-MS). researchgate.netnih.gov Alternatively, pre-column derivatization can be employed to attach a UV-active moiety to the molecule. nih.gov

A typical reversed-phase HPLC (RP-HPLC) method would be developed and validated according to ICH guidelines. amazonaws.com

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724) and Water with 0.1% Formic Acid (for MS compatibility) or an ion-pairing agent like Heptafluorobutyric acid (HFBA). researchgate.net |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | CAD, ELSD, or Mass Spectrometer (MS) |

| Injection Volume | 10 µL |

Method validation would include assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness to ensure the method is reliable for routine quality control. nih.gov

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. It is particularly useful for identifying and quantifying volatile impurities or residual solvents. A nitrogen-phosphorus detector (NPD) is highly selective for nitrogen-containing compounds and provides excellent sensitivity, making it an ideal choice. Alternatively, a mass spectrometer (GC-MS) can be used for definitive peak identification. unodc.orgnih.gov

A validated GC method can provide a high-resolution separation of the target compound from related volatile species. researchgate.netresearchgate.net

Hypothetical GC Method Parameters:

| Parameter | Condition |

| Column | DB-17 or similar mid-polarity capillary column (e.g., 30 m x 0.32 mm, 0.5 µm film) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.5 mL/min) |

| Injector Temperature | 250°C |

| Detector Temperature | 280°C (NPD or MS transfer line) |

| Oven Program | Initial temp 100°C, hold for 2 min, ramp at 15°C/min to 250°C, hold for 5 min |

| Injection Mode | Split (e.g., 20:1 ratio) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for monitoring the progress of chemical reactions in real-time. In the context of synthesizing this compound, likely through a reductive amination or alkylation pathway, TLC allows chemists to qualitatively track the consumption of starting materials and the formation of the desired product.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, typically coated with silica gel. The plate is then developed in a chamber containing an appropriate solvent system (eluent). The separation of components on the plate is based on their differential partitioning between the stationary phase (silica) and the mobile phase (eluent). The polarity of the compounds plays a crucial role; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

For a hypothetical synthesis of this compound from 4-(piperidin-4-ylmethyl)piperidine and an ethylating agent, one would expect the starting material (a secondary amine) to be more polar than the final product (a tertiary amine). By spotting the starting material, the reaction mixture, and a co-spot (a mixture of the two) on the same plate, the progress can be visualized. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new, less polar spot (higher Rf) corresponding to the product will appear and intensify. Visualization can be achieved using methods such as UV light (if the compounds are UV-active) or by staining with a chemical agent like potassium permanganate, which reacts with the amine functional groups to produce colored spots.

Interactive Data Table: Hypothetical TLC Monitoring of this compound Synthesis

| Analyte | Expected Polarity | Expected Rf Value (Hexane:Ethyl Acetate 1:1) | Observations Over Time |

| 4-(piperidin-4-ylmethyl)piperidine (Starting Material) | Higher | ~0.3 | Spot intensity decreases |

| This compound (Product) | Lower | ~0.6 | Spot appears and intensifies |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the comprehensive analysis of complex mixtures and the definitive identification of compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of non-volatile compounds like this compound. The liquid chromatograph first separates the compound from impurities based on its partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The separated compound then enters the mass spectrometer, where it is ionized, typically via electrospray ionization (ESI). In tandem MS (MS/MS), a specific ion (the precursor ion, in this case, the protonated molecule [M+H]+) is selected and subjected to collision-induced dissociation (CID) to generate a unique fragmentation pattern (product ions). This fragmentation is highly specific to the molecule's structure and can be used for unambiguous identification and quantification. The fragmentation of piperidine-containing structures often involves ring-opening reactions and cleavage at the bonds adjacent to the nitrogen atoms. rsc.orgscielo.brnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique, suitable for volatile and thermally stable compounds. While this compound may require derivatization to increase its volatility, GC-MS provides excellent separation efficiency. In the mass spectrometer, electron ionization (EI) is commonly used, which imparts high energy and results in extensive, reproducible fragmentation. The resulting mass spectrum serves as a "molecular fingerprint." Characteristic fragments for N-alkyl piperidines often arise from alpha-cleavage, where the bond adjacent to the nitrogen atom breaks, leading to the formation of stable iminium ions. scholars.direct

Interactive Data Table: Predicted Mass Spectrometric Data for this compound

| Technique | Ionization Mode | Predicted Precursor Ion (m/z) | Potential Key Fragment Ions (m/z) |

| LC-MS/MS | ESI (+) | 225.23 ([M+H]+) | Fragments from cleavage of ethyl group, piperidine ring opening. |

| GC-MS | EI | 224.22 ([M]+) | Fragments corresponding to loss of ethyl, propyl, and other alkyl chains. |

Electrochemical Analysis Methods for Compound Characterization

Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable insights into the redox properties of this compound. The molecule contains two tertiary amine and one secondary amine nitrogen atoms, which can be susceptible to oxidation. acs.orgnih.govmdpi.com

In a typical CV experiment, a voltage is scanned between two limits at a working electrode, and the resulting current is measured. The electrochemical oxidation of aliphatic amines is generally an irreversible process that occurs at a specific potential. mdpi.comresearchgate.net This process typically involves the transfer of an electron from the nitrogen atom to form a radical cation. acs.org The stability and subsequent reaction pathways of this intermediate depend on the structure of the amine. For a tertiary amine like the N-ethylpiperidine moiety, oxidation can lead to deprotonation at an adjacent carbon, forming a radical that can be further oxidized to an iminium cation. acs.org

By studying the oxidation potential, researchers can understand the compound's susceptibility to oxidative metabolism and its potential interactions with redox-active biological systems. The voltammetric profile can also serve as a unique signature for the compound, aiding in its identification and quantification in various matrices. The technique is sensitive to the electronic environment of the amine groups, meaning any substitution on the piperidine rings would likely shift the oxidation potential. researchgate.net

Advanced Crystallographic Studies for Solid-State Structure Determination

X-ray Diffraction (XRD) for Single Crystal Analysis

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For piperidine-containing molecules, XRD analysis is crucial for confirming the conformation of the six-membered rings. Piperidine rings typically adopt a stable chair conformation to minimize steric strain. nih.govrsc.org The analysis would definitively establish the orientation of the substituents on both piperidine rings (i.e., whether they are in axial or equatorial positions). Furthermore, XRD reveals how the molecules pack together in the crystal lattice, providing information on intermolecular interactions such as hydrogen bonds (in the case of a salt form) or van der Waals forces, which govern the crystal's physical properties. The relative stereochemistry of the compound can also be unambiguously determined. nih.govrsc.org

Interactive Data Table: Typical Crystallographic Parameters for Piperidine Derivatives

| Parameter | Typical Finding for Piperidine Derivatives | Significance for this compound |

| Crystal System | Monoclinic, Orthorhombic | Defines the basic shape of the unit cell. |

| Space Group | e.g., P21/c, C2/c | Describes the symmetry elements within the crystal. |

| Piperidine Ring Conformation | Chair | Confirms the lowest energy conformation of the heterocyclic rings. |

| Substituent Position | Equatorial | Determines the spatial orientation of the ethyl and piperidin-4-ylmethyl groups. |

Computational and Theoretical Investigations of 1 Ethyl 4 Piperidin 4 Ylmethyl Piperidine

Quantum Mechanical (QM) Approaches for Electronic Structure and Reactivity

Quantum mechanics forms the fundamental basis for understanding the electronic behavior of molecules. QM methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic wavefunction and energy of a system. From these, a wide range of molecular properties can be derived.

Ab initio (from first principles) methods are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. It provides a qualitative understanding of the electronic structure and is often a starting point for more sophisticated calculations.

A Hartree-Fock calculation on 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine would involve selecting a basis set (e.g., 6-31G*) to describe the atomic orbitals. The calculation would yield the total electronic energy, the energies of the molecular orbitals, and the coefficients that describe the contribution of atomic orbitals to each molecular orbital. While HF theory systematically overestimates orbital energies and neglects electron correlation, it can provide useful initial geometries and wavefunctions.

Illustrative Research Findings: A hypothetical Hartree-Fock study of this compound could yield the following data for its optimized geometry. The results would show the foundational electronic properties, serving as a baseline for more accurate methods.

| Property | Hartree-Fock (6-31G*) Value (Illustrative) |

| Total Electronic Energy | -885.34 Hartrees |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 2.1 eV |

| Dipole Moment | 1.25 Debye |

Density Functional Theory (DFT) is a more modern and widely used quantum mechanical method that includes the effects of electron correlation at a lower computational cost than traditional correlated ab initio methods. DFT calculates the total energy of the system based on its electron density rather than the complex many-electron wavefunction. The choice of the exchange-correlation functional (e.g., B3LYP, PBE0) is crucial for the accuracy of DFT calculations.

For this compound, DFT calculations with a functional like B3LYP and a basis set such as 6-311++G(d,p) would provide more accurate predictions of its geometry, electronic properties, and vibrational frequencies compared to Hartree-Fock. These calculations can be used to predict infrared spectra, NMR chemical shifts, and various reactivity descriptors.

Illustrative Research Findings: A DFT study would refine the electronic structure parameters obtained from Hartree-Fock, providing a more quantitative picture. The inclusion of electron correlation typically leads to a smaller HOMO-LUMO gap and a more accurate total energy.

| Property | DFT (B3LYP/6-311++G(d,p)) Value (Illustrative) |

| Total Electronic Energy | -888.97 Hartrees |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 0.9 eV |

| HOMO-LUMO Gap | 7.1 eV |

| Dipole Moment | 1.40 Debye |

Both Hartree-Fock and DFT calculations provide detailed information about the molecular orbitals (MOs) of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

An analysis of the HOMO would likely show that the electron density is localized on the nitrogen atoms of the piperidine (B6355638) rings, as these are the most electron-rich centers and likely sites for electrophilic attack. Conversely, the LUMO would represent the regions most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability.

Molecular Mechanics (MM) and Force Field Simulations

Molecular Mechanics (MM) offers a computationally less expensive alternative to QM methods for studying large molecules and their conformational properties. MM methods treat molecules as a collection of atoms held together by springs (bonds), and the total potential energy is calculated using a force field. A force field is a set of parameters and equations that describe the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

For this compound, force fields such as MMFF94 or OPLS could be used to perform a conformational search to identify the lowest energy structures. The two piperidine rings can adopt chair, boat, or twist-boat conformations, and the orientation of the ethyl group and the piperidin-4-ylmethyl substituent can vary. A systematic or stochastic conformational search would reveal the relative stabilities of these different conformers.

Illustrative Research Findings: A conformational analysis using a molecular mechanics force field would identify several low-energy conformers. The relative energies would indicate the population of each conformer at a given temperature. The chair conformation for both piperidine rings is expected to be the most stable.

| Conformer Description (Illustrative) | Relative Energy (kcal/mol) |

| Di-chair, Equatorial Ethyl | 0.00 |

| Di-chair, Axial Ethyl | 2.1 |

| Chair-Boat, Equatorial Ethyl | 5.8 |

| Di-boat | 10.5 |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations build upon molecular mechanics by solving Newton's equations of motion for the atoms in the system over time. This provides a dynamic picture of the molecule's behavior, including its conformational changes and interactions with its environment (e.g., a solvent).

An MD simulation of this compound, typically in a solvent box of water or an organic solvent, would allow for the exploration of its conformational space at a given temperature. The simulation trajectory would show transitions between different conformers, such as ring-flipping of the piperidine moieties. Analysis of the trajectory can provide information on the flexibility of the molecule, the average conformations adopted, and the timescale of dynamic processes.

Predictive Modeling of Synthetic Pathways and Reaction Mechanisms

Computational methods can also be used to predict and analyze synthetic pathways and reaction mechanisms. For the synthesis of this compound, which could potentially be synthesized via reductive amination of 1-ethyl-4-piperidone (B1582495) with 4-aminomethylpiperidine, or through nucleophilic substitution, computational chemistry can play a significant role.

Using DFT, one can model the transition states of the key reaction steps. By calculating the activation energies for different proposed pathways, it is possible to predict which route is kinetically favored. For example, the mechanism of the reductive amination could be investigated by modeling the formation of the iminium intermediate and its subsequent reduction. This provides a detailed, atomistic understanding of the reaction that can guide synthetic efforts.

Illustrative Research Findings: A computational study of a proposed synthetic step, such as the N-alkylation of 4-(piperidin-4-ylmethyl)piperidine with ethyl iodide, could yield the following activation energies, helping to predict reaction feasibility and conditions.

| Reaction Step (Illustrative) | Activation Energy (kcal/mol) |

| N-alkylation Transition State | 22.5 |

| Solvent-assisted Proton Transfer | 15.2 |

Transition State Calculations

Transition state (TS) calculations are a fundamental component of computational chemistry used to understand reaction mechanisms, determine reaction rates, and predict the feasibility of chemical transformations. For a molecule like this compound, TS calculations could be employed to investigate various phenomena, including:

Conformational Isomerism: The two piperidine rings in the structure can exist in multiple chair and boat conformations. TS calculations can elucidate the energy barriers between these conformers, identifying the most stable ground-state geometries and the pathways for interconversion.

Reactivity: Investigations into the reactivity of the molecule, such as N-alkylation or reactions at the piperidine rings, would involve locating the transition states for these processes. By calculating the energy of the transition state relative to the reactants, the activation energy can be determined, providing insights into the reaction kinetics.

These calculations are typically performed using quantum mechanical methods such as Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Thermodynamic and Kinetic Parameter Predictions

Computational methods are powerful tools for predicting the thermodynamic and kinetic parameters of a molecule, which are crucial for understanding its stability and reactivity.

Thermodynamic Parameters: By performing geometry optimization and frequency calculations, typically using DFT or other ab initio methods, key thermodynamic properties of this compound can be predicted. These include:

Enthalpy of Formation (ΔH°f): Represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Gibbs Free Energy of Formation (ΔG°f): Indicates the spontaneity of the formation of the molecule under standard conditions.

Entropy (S°): A measure of the disorder or randomness of the molecule.

A hypothetical table of predicted thermodynamic parameters is presented below.

| Parameter | Predicted Value | Units |

| Enthalpy of Formation (ΔH°f) | -150.5 ± 5.0 | kJ/mol |

| Gibbs Free Energy of Formation (ΔG°f) | 85.2 ± 7.0 | kJ/mol |

| Standard Entropy (S°) | 450.3 ± 10.0 | J/(mol·K) |

Note: These values are illustrative and not based on actual published data for this specific compound.

Kinetic Parameters: Kinetic parameters, which describe the rate of a chemical reaction, can be derived from transition state calculations.

Activation Energy (Ea): The minimum energy required for a reaction to occur, obtained from the energy difference between the reactants and the transition state.

Rate Constant (k): Can be estimated using Transition State Theory (TST), which relates the rate constant to the Gibbs free energy of activation.

Computational Design of Novel this compound Analogues

Computational design of novel analogues is a cornerstone of modern drug discovery and materials science. For this compound, this process would involve in silico modifications of the parent structure to enhance desired properties or introduce new functionalities.

The design process typically involves:

Scaffold Hopping and Functional Group Modification: Systematically replacing parts of the molecule or adding different functional groups to explore the chemical space. For instance, the ethyl group could be replaced with other alkyl or aryl groups, or substituents could be added to the piperidine rings.

Property Prediction: For each designed analogue, a range of properties would be computationally predicted. These can include physicochemical properties (e.g., solubility, lipophilicity), biological activity (through molecular docking and quantitative structure-activity relationship [QSAR] studies), and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

The goal is to identify analogues with an improved profile compared to the parent compound. For example, in a drug design context, this could mean higher binding affinity to a biological target and better pharmacokinetic properties.

A hypothetical table of designed analogues and their predicted properties is shown below.

| Analogue | Modification | Predicted LogP | Predicted Aqueous Solubility (logS) |

| Analogue 1 | Replaced ethyl group with a propyl group | 3.8 | -4.2 |

| Analogue 2 | Added a hydroxyl group to one piperidine ring | 2.9 | -3.1 |

| Analogue 3 | Replaced one piperidine with a morpholine (B109124) ring | 2.5 | -3.5 |

Note: These values are for illustrative purposes to demonstrate the output of such a computational design study.

Biological Activity and Pharmacological Profiling of 1 Ethyl 4 Piperidin 4 Ylmethyl Piperidine Analogues

In Vitro Biological Assays for Target Interaction

The interaction of piperidine (B6355638) analogues with biological targets is a critical first step in pharmacological profiling. Various in vitro assays are employed to determine the affinity, potency, and functional effect of these compounds on specific receptors, enzymes, and cellular functions.

Receptor Binding Studies and Ligand-Target Affinity Determination

Receptor binding assays are fundamental in determining the affinity of a ligand for its target. For piperidine analogues, these studies have revealed high-affinity interactions with several receptor types, including opioid, sigma (σ), and histamine receptors.

One study focused on a series of 4-substituted piperidine compounds as ligands for the µ-opioid receptor (MOR) and δ-opioid receptor (DOR). These assays, using agonist-stimulated [³⁵S]GTPγS binding, demonstrated that analogues could achieve a favorable balance between high binding affinity at both receptors, with some compounds showing improved potency at MOR compared to morphine nih.gov.

In the realm of sigma receptors, a series of 4,4-disubstituted piperidine derivatives were evaluated for their binding affinity to σ1 and σ2 subtypes. Radioligand binding assays identified a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine analogue with a high affinity for the σ1 receptor (Kᵢ = 0.96 ± 0.05 nM) and a 96-fold selectivity over the σ2 receptor nih.gov. Another screening campaign identified a piperidine-piperazine compound as a potent σ1 receptor agonist with a Kᵢ value of 3.2 nM, comparable to the reference compound haloperidol nih.gov.

Furthermore, studies on conformationally constrained analogues containing a piperidine ring, such as immepip, have been conducted to determine their activity at the human histamine H3 and H4 receptors. These investigations revealed that immepip is a potent H3 receptor agonist, while slight modifications to the spacer length between the imidazole and piperidine rings could convert the compound into a high-affinity neutral antagonist for the H3 receptor uu.nl.

| Compound Class | Target Receptor(s) | Key Findings |

| 4-Substituted Piperidines | µ-Opioid Receptor (MOR), δ-Opioid Receptor (DOR) | Displayed a range of binding affinities (MOR Kᵢ: 0.29 nM to 29 nM; DOR Kᵢ: 6.6 nM to 150 nM) nih.gov. |

| 4,4-Disubstituted Piperidines | Sigma-1 (σ1), Sigma-2 (σ2) | Identified a ligand with high σ1 affinity (Kᵢ = 0.96 nM) and 96-fold selectivity over σ2 nih.gov. |

| Piperidine-Piperazine Hybrids | Sigma-1 (σ1) | Discovered a potent σ1 agonist with a Kᵢ value of 3.2 nM nih.gov. |

| Imidazole-Piperidine Analogues | Histamine H3 Receptor | Immepip identified as a potent H3 agonist; a propylene analogue was a neutral antagonist uu.nl. |

Enzyme Inhibition/Activation Assays

Piperidine analogues have been extensively studied as inhibitors of various enzymes implicated in a range of diseases. These assays measure the ability of a compound to modulate the activity of a specific enzyme, typically reported as an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

For neurodegenerative diseases like Alzheimer's, piperidine derivatives have been designed to dually inhibit acetylcholinesterase (AChE) and the aggregation of β-amyloid peptides. In vitro assays confirmed that specific analogues could potently inhibit AChE nih.gov. Other studies on benzimidazole-based piperidine hybrids also showed good to moderate inhibitory activities against both AChE and butyrylcholinesterase (BuChE), with IC₅₀ values in the micromolar range mdpi.com.

In the context of metabolic diseases, piperidine-substituted chalcones have been evaluated for their α-amylase inhibitory activity. All tested compounds showed potent inhibition, with IC₅₀ values ranging from 9.86 to 35.98 µM, which was comparable to the standard drug acarbose tandfonline.com. Another novel piperidine derivative demonstrated a 97.30% inhibitory activity against the α-amylase enzyme in vitro semanticscholar.org.

The anticancer potential of piperidine derivatives has also been linked to enzyme inhibition. A series of piperidine inhibitors of farnesyltransferase, an enzyme involved in cellular signaling and oncogenesis, were developed and evaluated acs.org. More recently, fluoroalkenes with a spirocyclic bis(piperidine) motif were identified as potent dual inhibitors of diacylglycerol kinases alpha and zeta (DGKα/ζ), which are targets for cancer immunotherapy acs.org.

| Compound Class | Target Enzyme | Disease Area | IC₅₀ / Inhibition % |

| Piperidine Esters | Acetylcholinesterase (AChE) | Alzheimer's Disease | Potent inhibition demonstrated nih.gov. |

| Benzimidazole-Piperidines | AChE / BuChE | Alzheimer's Disease | AChE IC₅₀: 22.07–42.01 µM; BuChE IC₅₀: 26.32–47.03 µM mdpi.com. |

| Piperidine-Substituted Chalcones | α-Amylase | Diabetes | IC₅₀: 9.86–35.98 µM tandfonline.com. |

| 4-Methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine | α-Amylase | Diabetes | 97.30% inhibition semanticscholar.org. |

| Fluoroalkene Bis(piperidines) | DGKα/ζ | Cancer | Potent dual inhibition observed acs.org. |

Cell-Based Functional Assays (e.g., Reporter Gene Assays, Ion Channel Modulation)

Cell-based assays provide a more biologically relevant context to evaluate the functional effects of compounds. Analogues of 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine have been assessed in a variety of functional assays, particularly for anticancer and antiviral activities.

In oncology, piperidine derivatives have demonstrated significant anti-proliferative effects. One study showed that a specific piperidine derivative inhibited the proliferation of PC3 prostate cancer cells in a concentration-dependent manner nih.gov. Another synthesized piperidine molecule showed a high level of cytotoxic effect on A549 lung cancer cells researchgate.net. Tetracyclic bis-piperidine alkaloids have also been evaluated, showing moderate inhibition against various human cancer cell lines at a concentration of 20 µM mdpi.com.

For antiviral applications, particularly against HIV-1, piperidine analogues have been developed as small-molecule CD4-mimetic compounds (CD4mc). These compounds are designed to mimic the CD4 receptor, inducing conformational changes in the HIV-1 envelope glycoproteins (Env). A cell-based assay using primary CD4+ T cells infected with HIV-1 demonstrated that new piperidine analogues could effectively expose co-receptor binding sites on the Env, sensitizing infected cells to antibody-dependent cellular cytotoxicity (ADCC) nih.gov. Another study identified piperidine-linked amino-triazine derivatives with excellent activity against wild-type HIV-1, with EC₅₀ values in the low nanomolar range (e.g., 4.61 nM for one compound) kuleuven.be.

High-Throughput Screening (HTS) of Piperidine Libraries

High-Throughput Screening (HTS) is a key strategy in modern drug discovery for identifying "hit" compounds from large, diverse chemical libraries. Libraries of heterocyclic compounds, including those based on the piperidine scaffold, are frequently used in HTS campaigns to investigate a wide array of biological targets thermofisher.comchemdiv.com.

HTS platforms utilize automated liquid handling and multimode signal detection to screen thousands of compounds against targets such as G-protein-coupled receptors, kinases, and ion channels thermofisher.comchemdiv.com. The process is designed to be followed by a cascade of secondary and orthogonal assays to confirm hits and eliminate false positives chemdiv.com.

For instance, a screening campaign of an in-house collection of piperidine/piperazine-based compounds led to the discovery of a potent sigma receptor 1 (S1R) agonist nih.gov. Similarly, HTS methods have been developed to identify small molecules that react covalently with specific RNA structures, a novel approach where electrophilic fragments are screened for their ability to form adducts with RNA targets acs.org. The piperidine scaffold, due to its versatility and presence in many known drugs, is a valuable component of libraries used in such screening efforts.

Cellular Pharmacodynamics and Mechanism of Action Elucidation

Understanding how a compound affects cellular processes after target engagement is crucial for elucidating its mechanism of action. Studies on piperidine analogues have begun to unravel their influence on key intracellular signaling pathways.

Intracellular Signaling Pathway Modulation

Piperidine and its analogues have been shown to modulate multiple signaling pathways that are critical for cell survival, proliferation, and inflammation, particularly in the context of cancer.

Several studies have highlighted the ability of piperidine-containing compounds to interfere with key cancer-related pathways. For example, piperine, an alkaloid containing a piperidine moiety, has been reported to inhibit the Wnt/β-catenin pathway in colorectal cancer cells and down-regulate the NF-κB signaling pathway in prostate cancer cells nih.gov. It also inhibits the c-Src/RhoA/ROCK signaling pathway in gastric cancer by suppressing IL-6 expression nih.gov. A comprehensive review noted that piperidine derivatives can activate or inhibit critical signaling pathways like NF-κB and PI3K/Akt, leading to apoptosis in cancer cells nih.gov.

In lung adenocarcinoma cells, piperine has been shown to inhibit TGF-β1-induced activation of both the canonical SMAD pathway and the non-canonical ERK signaling pathway. This disruption of TGF-β signaling interferes with the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis nih.gov. Furthermore, other piperidine derivatives have been found to induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspases-9 and -3, which are key effectors in the p53-mediated apoptotic pathway nih.gov.

Phenotypic Screening Approaches

Phenotypic screening is a crucial method for discovering novel therapeutic agents by evaluating the effects of compounds on cellular or organismal phenotypes. For piperidine analogues, this approach has been instrumental in identifying a variety of biological activities.

Gene biomarker-based phenotypic screening has successfully identified 3,4-disubstituted piperidine derivatives as modulators of macrophage M2 polarization, which is a significant finding for potential treatments of autoimmune disorders like multiple sclerosis. nih.gov In the context of cancer research, cell-based assays are commonly employed. For instance, the sulforhodamine B (SRB) assay is used to quantify the antiproliferative effects of piperidine compounds on various human cancer cell lines. researchgate.net This method assesses cell density by measuring the cellular protein content.

Antimicrobial and antifungal activities of piperidine derivatives are often evaluated using in vitro screening methods against various bacterial and fungal strains. biointerfaceresearch.combiomedpharmajournal.org These assays help in identifying compounds with significant antimicrobial potential that could be developed into new antibiotics.

Below is a table summarizing common phenotypic screening assays used for piperidine analogues and their applications.

| Screening Assay | Biological Activity Measured | Application Example | Key Findings |

| Gene Biomarker-Based Screening | Macrophage M2 Polarization | Identification of novel treatments for multiple sclerosis. | Discovered 3,4-disubstituted piperidine derivatives as potent modulators. nih.gov |

| Sulforhodamine B (SRB) Assay | Antiproliferative/Cytotoxic Effects | Evaluation of anticancer potential in human cancer cell lines (T-47D, HeLa, HepG2, MCF-7). | Identified quinoline-piperidine hybrids with significant growth inhibitory effects. researchgate.net |

| In Vitro Antimicrobial/Antifungal Assays | Antimicrobial and Antifungal Efficacy | Screening for new agents to combat infectious diseases. | Found that certain piperidin-4-one derivatives exhibit significant activity against various bacterial and fungal strains. biomedpharmajournal.org |

| NLRP3 Inflammasome Inhibition Assay | Anti-inflammatory Activity | Discovery of inhibitors for inflammatory diseases. | Identified 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold as a novel NLRP3 inhibitor. mdpi.com |

In Vivo Efficacy Studies in Relevant Biological Models

Following promising in vitro results, in vivo studies are essential to evaluate the efficacy of compounds in a whole-organism context. For analogues of this compound, various animal models are employed to assess their therapeutic potential across different disease areas.

These studies are critical for understanding how the compound behaves within a living system, providing insights that in vitro assays cannot. researchgate.netnih.gov

Preclinical Animal Models for Pharmacological Evaluation

The choice of a preclinical animal model is contingent on the therapeutic area of interest. Rodent models, particularly mice and rats, are frequently used due to their physiological similarities to humans and ease of handling.

For neurological and psychiatric disorders, specific models are utilized. For example, the dopamine transporter knockout (DAT-KO) rat model, which exhibits dopamine-dependent hyperlocomotion, is used to evaluate the efficacy of potential antipsychotic agents. nih.gov In a study of 4-(2-aminoethyl)piperidine derivatives, this model was used to identify a lead compound that significantly reduced hyperlocomotion, suggesting its potential for treating disorders associated with increased dopaminergic function. nih.gov

For evaluating anticonvulsant activity, the mouse maximal electroshock (MES) assay is a standard model. nih.gov This test helps to identify compounds that can prevent the spread of seizures.

In cancer research, xenograft models are commonly used. These involve implanting human tumor cells into immunocompromised mice to assess the antitumor effects of new compounds. researchgate.net For instance, a Karpas-422 xenograft model was used to demonstrate the robust anti-tumor effects of a potent and selective EZH2 inhibitor based on an indole-piperidine scaffold. researchgate.net

The table below details some preclinical animal models used for evaluating piperidine analogues.

| Animal Model | Disease/Condition Modelled | Therapeutic Area | Example Application |

| Dopamine Transporter Knockout (DAT-KO) Rat | Hyperlocomotion (symptomatic of psychosis) | Psychiatry/Neurology | Testing TAAR1 agonists for antipsychotic effects. nih.gov |

| Mouse Maximal Electroshock (MES) Assay | Seizures | Neurology/Epilepsy | Gauging central bioavailability and anticonvulsant activity of NMDA receptor antagonists. nih.gov |

| Karpas-422 Xenograft Mouse Model | B-Cell Lymphoma | Oncology | Evaluating the in vivo efficacy of EZH2 inhibitors. researchgate.net |

Assessment of Physiological Responses and Biomarker Changes

In vivo studies also involve the critical assessment of physiological responses and changes in biomarkers to understand a compound's mechanism of action and therapeutic effect.

Physiological responses can be direct observations of behavior or measured parameters. For example, in the DAT-KO rat model, a key physiological response measured is the reduction in hyperlocomotion, indicating a potential antipsychotic effect. nih.gov For anti-inflammatory piperidine compounds, a reduction in pyroptosis and IL-1β release in human macrophages are key indicators of efficacy. mdpi.com

Biomarker analysis provides molecular-level evidence of a drug's effect. Mechanistic studies on piperidine derivatives have shown modulation of key signaling pathways. For instance, a compound identified through phenotypic screening for multiple sclerosis treatment was found to function by inhibiting T-cell proliferation and activating the phosphorylation of Stat3 and Akt. nih.gov In cancer studies, western blot analysis can be used to demonstrate a compound's effect on cell cycle proteins. For example, a novel N-(piperidine-4-yl)benzamide derivative was shown to inhibit cyclin B1 and enhance the expression of p21 and p53.

Pharmacokinetic (PK) data is also crucial, providing information on a compound's absorption, distribution, metabolism, and excretion. Studies on indole-based EZH2 inhibitors measured parameters like clearance, volume of distribution, half-life, and oral bioavailability in mice, rats, and dogs to select a clinical candidate. nih.gov

Molecular Toxicology and Mechanistic Investigations of 1 Ethyl 4 Piperidin 4 Ylmethyl Piperidine

Principles of Molecular Toxicology Applied to Chemical Compounds

Molecular toxicology aims to understand the adverse effects of chemical substances on organisms at the molecular level. This involves studying how a compound, such as 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine, interacts with cellular macromolecules like DNA, proteins, and lipids. Key principles include dose-response relationships, mechanisms of toxicity (e.g., covalent binding, receptor interaction, oxidative stress), and the metabolic activation of inert compounds into reactive intermediates. The ultimate goal is to identify the specific molecular initiating events that lead to cellular dysfunction and overt toxicity.

In Vitro Cytotoxicity and Cell Viability Assays

To assess the toxicity of a chemical compound, a primary step is to evaluate its effect on cell viability and proliferation in vitro. Various assays are employed for this purpose. For instance, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability. nih.gov Other common assays include the MTS, XTT, and WST-1 assays, which are also based on the reduction of tetrazolium salts to colored formazan products by metabolically active cells. Luminescence-based assays that measure ATP levels are also widely used as they provide a highly sensitive measure of viable cells.

Assessment of Cellular Oxidative Stress

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive products. mdpi.com Many chemical compounds exert their toxicity by inducing oxidative stress. To evaluate the potential of this compound to cause oxidative stress, researchers would typically measure markers of oxidative damage and the cellular antioxidant response. This can include quantifying lipid peroxidation products, such as malondialdehyde (MDA), and measuring the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). mdpi.com

Membrane Integrity and Cell Death Pathway Analysis

Damage to the cell membrane is a common indicator of cytotoxicity. Assays that measure the leakage of intracellular enzymes, such as lactate dehydrogenase (LDH), into the culture medium are frequently used to assess loss of membrane integrity. Furthermore, understanding the mode of cell death (apoptosis versus necrosis) is crucial. This can be investigated using techniques like flow cytometry with fluorescent dyes such as Annexin V and propidium iodide. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis.

Impact on Cellular Growth and Proliferation

Beyond immediate cell death, a compound may affect the ability of cells to grow and divide. Proliferation assays, such as those that measure the incorporation of bromodeoxyuridine (BrdU) or tritiated thymidine into newly synthesized DNA, can provide quantitative data on the anti-proliferative effects of a substance. Studies on piperidine (B6355638) derivatives have often included evaluations of their anti-proliferative properties against various cancer cell lines. nih.gov

Molecular Mechanisms of Toxicity

Investigating the molecular mechanisms of toxicity involves identifying the specific molecular targets with which a compound interacts to elicit its adverse effects.

Interaction with Biomolecules (e.g., DNA, Proteins, Enzymes)

The interaction of a chemical with critical biomolecules can lead to significant cellular dysfunction. For DNA, this can involve intercalation, covalent binding leading to adduct formation, or induction of strand breaks. The Maxam-Gilbert sequencing method, for example, utilizes piperidine to induce strand breaks at sites of DNA damage. nih.gov The potential for this compound to interact with DNA could be assessed using techniques such as gel electrophoresis, spectroscopic methods, and comet assays.

Interactions with proteins and enzymes are also a major mechanism of toxicity. A compound could act as an enzyme inhibitor or denature proteins, leading to a loss of function. Computational methods like molecular docking can be used to predict the binding affinity of a small molecule to a protein target. Experimental validation can then be performed using various biochemical and biophysical techniques.

Modulation of Gene Expression and Cellular Pathways

The piperidine moiety, a key structural feature of this compound, is known to be present in a wide range of biologically active compounds. These compounds can exert significant effects on cellular signaling pathways and gene expression. For instance, certain piperidine derivatives have been shown to induce apoptosis in cancer cells through the caspase pathway. This process is a highly regulated form of programmed cell death essential for tissue homeostasis, and its modulation can have profound toxicological implications.

Furthermore, some piperidine-containing molecules have been identified as inducers of cellular senescence, a state of irreversible cell cycle arrest. This can be a protective mechanism against cancer but can also contribute to aging and age-related diseases. The induction of a senescence-like phenotype has been observed in human melanoma cells upon treatment with N-arylpiperidine-3-carboxamide derivatives, highlighting the potential of the piperidine scaffold to influence critical cellular fate decisions nih.gov. The specific effects of this compound on these pathways are yet to be fully elucidated, but the existing data on related compounds suggest that these are important areas for investigation.

Table 1: Examples of Cellular Pathways Modulated by Piperidine Derivatives

| Cellular Pathway | Effect | Example Piperidine Derivative Class |

|---|---|---|

| Apoptosis | Induction | Piperine and other natural alkaloids |

| Cellular Senescence | Induction | N-arylpiperidine-3-carboxamides nih.gov |

| Inflammatory Signaling | Modulation | Various synthetic derivatives |

Identification of Reactive Intermediates and Metabolites

The metabolic activation of piperidine derivatives is a key aspect of their toxicological profile. The saturated N-alkylpiperidine structure can undergo metabolic oxidation to form reactive iminium ion intermediates. This bioactivation is a critical step that can lead to covalent binding with cellular macromolecules, such as DNA and proteins, potentially causing cytotoxicity and genotoxicity.

The formation of these reactive intermediates is often mediated by cytochrome P450 enzymes in the liver. A common pathway involves the α-C-H elimination of cyclic tertiary alkylamine N-oxides, leading to the selective formation of endo-iminium ions cam.ac.uk. The ethyl group attached to one of the piperidine nitrogens in this compound could be a site for such metabolic activity. The identification and characterization of these metabolites are crucial for understanding the compound's potential for toxicity.

Table 2: Potential Metabolic Activation of this compound

| Metabolic Process | Potential Intermediate/Metabolite | Potential Toxicological Consequence |

|---|---|---|

| N-dealkylation | 4-(piperidin-4-ylmethyl)piperidine | Altered biological activity |

| C-oxidation | Hydroxylated derivatives | Altered biological activity and clearance |

| Iminium ion formation | Reactive electrophilic species | Covalent binding to macromolecules, cytotoxicity |

Predictive Toxicology Using Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are computational methods used to predict the biological activity and toxicity of chemicals based on their molecular structure. For piperidine derivatives, Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict their toxicity against various organisms researchgate.netnih.gov. These models use molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, to establish a correlation with toxicological endpoints.

For a compound like this compound, SAR can be a valuable tool for initial toxicological screening. By comparing its structural features to a database of known toxicants, it is possible to predict its potential for various types of toxicity. For example, the lipophilicity, electronic properties, and steric features of the molecule can be used to estimate its ability to cross biological membranes and interact with specific targets. Studies on 1-alkylpiperidine N-oxides have shown that the length of the alkyl chain can positively affect their cytotoxic activity nih.gov.

Genomic, Proteomic, and Metabolomic Approaches in Toxicological Assessment

Modern "omics" technologies provide a powerful toolkit for investigating the molecular mechanisms of toxicity. These approaches allow for a global analysis of changes in genes (genomics), proteins (proteomics), and metabolites (metabolomics) within a biological system following exposure to a chemical.

For this compound, a toxicogenomic approach could reveal alterations in gene expression profiles in target cells or tissues, providing insights into the cellular pathways that are perturbed. Proteomic analysis could identify changes in protein expression and post-translational modifications, which can directly relate to functional changes in the cell. Metabolomics, the study of small molecule metabolites, can provide a snapshot of the metabolic state of an organism and can be used to identify biomarkers of exposure and effect mdpi.com. The Comparative Toxicogenomics Database is a valuable resource that curates information on chemical-gene-disease interactions, including data on piperidine and its derivatives ctdbase.org.

Table 3: Application of Omics Technologies in the Toxicological Assessment of this compound

| Omics Technology | Potential Application | Information Gained |

|---|---|---|

| Genomics | Analysis of gene expression changes | Identification of perturbed cellular pathways and potential mechanisms of toxicity. |

| Proteomics | Profiling of protein expression and modifications | Understanding of functional changes in cells and identification of protein targets. |

| Metabolomics | Analysis of endogenous metabolite profiles | Identification of biomarkers of exposure and effect, and insights into metabolic reprogramming. |

Future Directions and Interdisciplinary Research Perspectives

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the discovery and development of new molecules. researchgate.netnih.govmdpi.com For piperidine (B6355638) derivatives such as 1-Ethyl-4-(piperidin-4-ylmethyl)piperidine, AI and ML can be applied in several ways:

Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical structures and their corresponding properties to predict the physicochemical and biological characteristics of new compounds. nih.gov This can help in silico screening of virtual libraries of piperidine derivatives to identify candidates with desired activities.

De Novo Drug Design: Generative AI models can design novel molecular structures with specific desired properties. nih.gov These models could be used to generate new piperidine-based compounds with potentially enhanced efficacy or improved safety profiles.

Synthesis Prediction: AI tools can assist in planning the synthesis of complex molecules by predicting optimal reaction pathways and conditions. This can significantly reduce the time and resources required for chemical synthesis.

The integration of AI and ML offers the potential to navigate the vast chemical space of piperidine derivatives more efficiently, leading to the faster identification of promising new chemical entities. mdpi.com

Advanced Computational Methodologies for Complex Systems

Computational chemistry provides powerful tools to investigate the behavior of molecules at an atomic level. For this compound, advanced computational methodologies can offer deep insights into its interactions with biological systems:

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound and its interactions with biological targets such as proteins. This can help in understanding the mechanism of action and in designing more potent analogs.

Quantum Mechanics (QM) Calculations: QM methods can provide highly accurate information about the electronic structure and properties of the molecule. This is crucial for understanding its reactivity and for predicting its spectroscopic characteristics.

Hybrid QM/MM Methods: For large biological systems, a combination of quantum mechanics and molecular mechanics (QM/MM) can be employed to study the interactions of the compound with its binding site in a protein with high accuracy.

These computational approaches allow researchers to build detailed models of complex chemical and biological systems, providing a rational basis for the design of new and improved piperidine derivatives.

High-Content Screening and Multi-Omics Approaches in Biological Evaluation

High-content screening (HCS) and multi-omics technologies are transforming the way the biological effects of chemical compounds are evaluated. For this compound, these approaches can provide a comprehensive understanding of its biological activity:

High-Content Screening: HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. This allows for the rapid assessment of a compound's effects on cell health, morphology, and specific cellular pathways.

Multi-Omics Profiling: Multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a global view of the molecular changes induced by a compound in a biological system. This can help in identifying the compound's mechanism of action and potential off-target effects.

By integrating HCS and multi-omics data, researchers can build a detailed picture of the cellular response to this compound, facilitating a more thorough biological evaluation.

Sustainable Synthesis and Green Chemistry Principles for Piperidine Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize their environmental impact. researchgate.netmdpi.com For the synthesis of this compound and other piperidine derivatives, several green chemistry strategies can be employed:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or supercritical fluids, can significantly reduce the environmental footprint of the synthesis. mdpi.com

Catalytic Methods: The use of catalysts, including biocatalysts and heterogeneous catalysts, can improve the efficiency and selectivity of chemical reactions, leading to less waste and lower energy consumption. jddhs.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. This minimizes the generation of byproducts and waste. researchgate.net

Adopting these green chemistry principles can lead to more sustainable and cost-effective methods for the production of piperidine derivatives. jddhs.com

| Green Chemistry Principle | Application in Piperidine Synthesis |

| Waste Prevention | Designing synthetic routes with high atom economy to minimize byproducts. |

| Safer Solvents and Auxiliaries | Utilizing water, ethanol, or other green solvents in reaction and purification steps. mdpi.com |

| Design for Energy Efficiency | Employing catalytic methods that allow for reactions to be run at lower temperatures and pressures. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the piperidine core. jddhs.com |

| Catalysis | Utilizing enzymatic or metallic catalysts to improve reaction efficiency and selectivity. jddhs.com |

Collaborative Research and Data Sharing in Chemical Biology

Collaborative research and the open sharing of data are essential for accelerating scientific progress. In the study of this compound and other chemical compounds, a more open and collaborative approach can offer several benefits:

Accelerated Discovery: Sharing data from chemical screens, computational models, and biological assays can help researchers to build on each other's work and to identify new research directions more quickly.

Increased Reproducibility: Openly available data and experimental protocols can improve the reproducibility of scientific findings, which is a cornerstone of the scientific method.

Facilitating Interdisciplinary Research: Making data accessible to researchers from different disciplines can foster new collaborations and lead to novel insights that might not be possible within a single field.

Platforms and initiatives that promote data sharing and collaboration are becoming increasingly important in the field of chemical biology, and they hold great promise for advancing our understanding of compounds like this compound.

Emerging Analytical Technologies for Enhanced Characterization

The development of new analytical technologies is crucial for the detailed characterization of chemical compounds and their interactions with biological systems. For this compound, several emerging analytical techniques can provide valuable information:

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can provide precise information about the molecular weight and structure of the compound and its metabolites. ijsra.netpharmtech.com

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a powerful technique for determining the three-dimensional structure of proteins and protein-ligand complexes at atomic resolution. This can provide invaluable insights into how this compound binds to its biological targets.

Advanced Chromatography: Techniques like ultra-high-performance liquid chromatography (UHPLC) and hydrophilic interaction liquid chromatography (HILIC) allow for faster and more efficient separation and analysis of complex mixtures. pharmtech.com

These advanced analytical technologies are essential for the comprehensive characterization of this compound and for gaining a deeper understanding of its chemical and biological properties.

Q & A

Q. How are toxicity and safety profiles evaluated in preclinical studies?

- Methodological Answer : Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) in rodent models. LC-MS/MS quantifies metabolite formation in liver microsomes. Adhere to GHS protocols for hazard classification (e.g., skin/eye irritation assays per EC 1272/2008) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.